molecular formula C9H19ClN2O2 B6257535 (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride CAS No. 160139-27-5

(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride

Cat. No.: B6257535
CAS No.: 160139-27-5
M. Wt: 222.7
InChI Key:
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Description

(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of an amino group, a morpholine ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a suitable amino acid derivative with morpholine in the presence of a coupling agent. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

160139-27-5

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.7

Purity

95

Origin of Product

United States

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